molecular formula C18H22ClNO4 B5592852 2-propoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

2-propoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B5592852
M. Wt: 351.8 g/mol
InChI Key: SJPOUOYTFPRGAM-UHFFFAOYSA-N
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Description

2-propoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C18H22ClNO4 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.1237359 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has demonstrated the ability to synthesize heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process involves reactions carried out in specific conditions leading to various derivatives in satisfactory yields. Such synthetic methodologies underline the compound's versatility in generating heterocyclic structures of potential interest in medicinal chemistry and material science (Bacchi et al., 2005).

Enantioselectivity in Kinetic Resolution

The compound's derivatives have been investigated for their enantioselectivity under the catalysis of Candida rugosa lipase in kinetic resolution processes. This research highlights the influence of acyl chain length and branching on enantioselective outcomes, with significant findings on optimizing conditions for achieving high enantiomeric ratios. Such studies offer insights into the compound's applications in stereochemical resolutions and the synthesis of enantiomerically enriched materials (Sobolev et al., 2002).

Transesterification Reactions

Investigations into the rates of exchange in transesterification reactions involving derivatives of the compound have provided detailed insights into reaction mechanisms and the effects of substituents on reaction rates. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds in synthetic organic chemistry (Jackman et al., 1991).

Organotellurium Ligands and Metal Complexes

Research into the synthesis of multidentate hybrid organotellurium ligands and their metal complexes has revealed the formation of 20-membered metallomacrocycle structures. These findings are significant for the development of new materials with potential applications in catalysis and materials science (Bali et al., 2006).

Synthesis and Optical Properties

The compound's derivatives have been synthesized and analyzed for their optical properties and protonation behaviors, providing valuable data for applications in dye and pigment chemistry as well as in the development of photoactive materials (Yamamoto & Tamiaki, 2015).

Properties

IUPAC Name

2-propoxyethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4/c1-3-8-23-9-10-24-18(22)17-12(2)20-16(21)11-14(17)13-6-4-5-7-15(13)19/h4-7,14H,3,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPOUOYTFPRGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.